molecular formula C17H26N2O4S B5602759 N-[(3R,4S)-4-cyclopropyl-1-[2-(3-methoxyphenoxy)ethyl]pyrrolidin-3-yl]methanesulfonamide

N-[(3R,4S)-4-cyclopropyl-1-[2-(3-methoxyphenoxy)ethyl]pyrrolidin-3-yl]methanesulfonamide

Cat. No.: B5602759
M. Wt: 354.5 g/mol
InChI Key: HNQAOWLQUIIEAM-SJORKVTESA-N
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Description

N-[(3R,4S)-4-cyclopropyl-1-[2-(3-methoxyphenoxy)ethyl]pyrrolidin-3-yl]methanesulfonamide is a complex organic compound characterized by its unique structural features. This compound contains a pyrrolidine ring, a cyclopropyl group, and a methanesulfonamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4S)-4-cyclopropyl-1-[2-(3-methoxyphenoxy)ethyl]pyrrolidin-3-yl]methanesulfonamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4S)-4-cyclopropyl-1-[2-(3-methoxyphenoxy)ethyl]pyrrolidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(3R,4S)-4-cyclopropyl-1-[2-(3-methoxyphenoxy)ethyl]pyrrolidin-3-yl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the development of bioactive compounds and studying their interactions with biological targets.

    Medicine: This compound is investigated for its potential therapeutic properties, including its role in drug discovery and development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3R,4S)-4-cyclopropyl-1-[2-(3-methoxyphenoxy)ethyl]pyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and methanesulfonamide moiety play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate enzymatic activity, receptor binding, or signal transduction pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and methanesulfonamide-containing molecules. Examples are:

Uniqueness

What sets N-[(3R,4S)-4-cyclopropyl-1-[2-(3-methoxyphenoxy)ethyl]pyrrolidin-3-yl]methanesulfonamide apart is its unique combination of structural features, which confer distinct physicochemical properties and biological activities. The presence of the cyclopropyl group and methoxyphenoxy moiety enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(3R,4S)-4-cyclopropyl-1-[2-(3-methoxyphenoxy)ethyl]pyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-22-14-4-3-5-15(10-14)23-9-8-19-11-16(13-6-7-13)17(12-19)18-24(2,20)21/h3-5,10,13,16-18H,6-9,11-12H2,1-2H3/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQAOWLQUIIEAM-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCN2CC(C(C2)NS(=O)(=O)C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC=C1)OCCN2C[C@@H]([C@H](C2)NS(=O)(=O)C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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